molecular formula C17H14BrN3O4 B2380725 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 891128-28-2

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2380725
CAS No.: 891128-28-2
M. Wt: 404.22
InChI Key: RUPVHDKOXQUFAC-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced via electrophilic aromatic substitution, where bromine is added to a phenyl ring in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, is a versatile scaffold that can be modified to enhance its properties for various applications.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVHDKOXQUFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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